![molecular formula C9H13NO3S B2468575 1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2323714-99-2](/img/structure/B2468575.png)
1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one” is a chemical compound with the molecular formula C9H13NO3S . Its InChI is InChI=1S/C9H13NO3S/c1-2-9(11)10-3-7(4-10)8-5-14(12,13)6-8/h2,7-8H,1,3-6H2 . The compound’s Canonical Smiles representation is C=CC(=O)N1CC(C1)C2CS(=O)(=O)C2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Substituted 1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles have been prepared by treating NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole . The reactions occur regioselectively at the position 2 for 5-bromo-1,2,4-triazoles containing ethoxy-, isopropoxy-, or phenoxy groups at the position 3 and at position 1 for 3-methylsulfanyl-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one” can be inferred from its InChI and Canonical Smiles representations . The compound contains a prop-2-en-1-one group attached to an azetidinyl group, which is further attached to a dioxothietanyl group .Chemical Reactions Analysis
The reactions of similar compounds have been studied. For example, the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium tert-butoxide occurs with elimination of thietane 1,1-dioxide, which takes part in a Michael addition of the NH-1,2,4-triazoles . It is known that thietane 1,1-dioxides are used as Michael acceptors and readily add ethanol, hydrogen sulfide, thiophenol and amines in the presence of bases to give high yields of 3-substituted thietane 1,1-dioxides .Propriétés
IUPAC Name |
1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-2-9(11)10-3-7(4-10)8-5-14(12,13)6-8/h2,7-8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYICHBLXZOVPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C2CS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Prop-2-enoyl)azetidin-3-yl]-1lambda6-thietane-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)
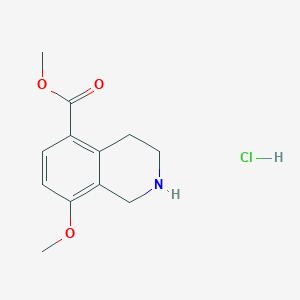
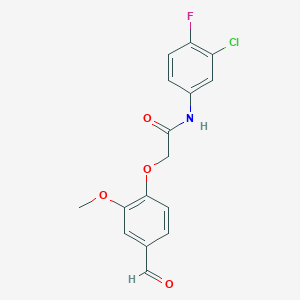
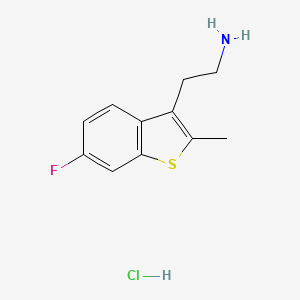
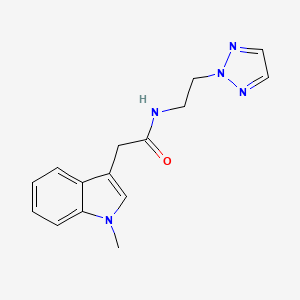
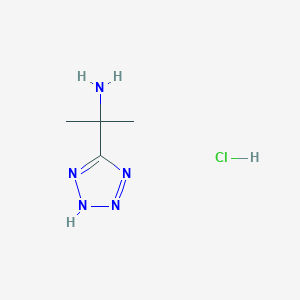
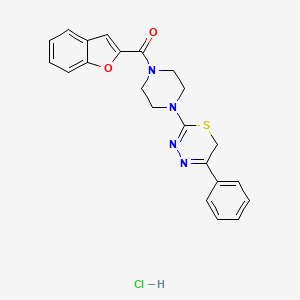
![N,N-Dimethyl-4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2468509.png)
![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)

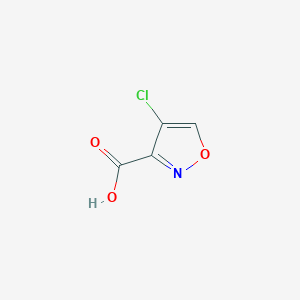
![2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2468513.png)
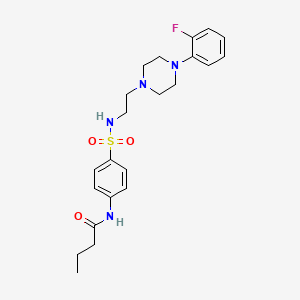
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)